The Strategic Utility of 2-(2-Chloroethyl)cyclobutan-1-one in Advanced Organic Synthesis: Structural Profiling and Mechanistic Pathways
The Strategic Utility of 2-(2-Chloroethyl)cyclobutan-1-one in Advanced Organic Synthesis: Structural Profiling and Mechanistic Pathways
Executive Summary
In the landscape of modern drug discovery and complex natural product synthesis, strained cyclic intermediates serve as critical linchpins for accessing novel chemical space. As a Senior Application Scientist, I frequently leverage bifunctional building blocks to orchestrate multi-step cascades. 2-(2-Chloroethyl)cyclobutan-1-one (CAS: 1935967-74-0) represents a highly versatile, commercially available scaffold that perfectly exemplifies this utility[1].
Characterized by its inherent ring strain (~26 kcal/mol) and a pendant electrophilic tail, this molecule offers orthogonal reactivity vectors. The cyclobutanone core is primed for ring expansion, cleavage, or nucleophilic addition, while the 2-chloroethyl group provides a latent handle for intra- or intermolecular alkylation[2]. This whitepaper deconstructs the physicochemical profile, synthetic accessibility, and downstream applications of this essential building block.
Physicochemical Profiling & Structural Analysis
Understanding the stereoelectronic environment of 2-(2-Chloroethyl)cyclobutan-1-one is paramount for predicting its behavior in complex reaction matrices. The carbonyl carbon (C1) is highly electrophilic due to the
Quantitative Data Profile
| Property | Value |
| IUPAC Name | 2-(2-chloroethyl)cyclobutan-1-one |
| CAS Registry Number | 1935967-74-0 |
| Molecular Formula | C₆H₉ClO |
| Molecular Weight | 132.59 g/mol |
| PubChem CID | 131148347 |
| InChI Key | OUNAGPRPSGQQLA-UHFFFAOYSA-N |
| H-Bond Donors / Acceptors | 0 / 1 |
Data synthesized from verified supplier databases and chemical registries[1][2].
Mechanistic Reactivity & Downstream Applications
The true value of 2-(2-Chloroethyl)cyclobutan-1-one lies in its divergent reactivity. By selectively activating either the carbonyl core or the alkyl chloride tail, chemists can access vastly different architectural frameworks.
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Baeyer-Villiger Ring Expansion: Treatment with peroxy acids (e.g., mCPBA) induces a regioselective Baeyer-Villiger oxidation. Due to the migratory aptitude of the more substituted
-carbon, the reaction predominantly yields highly functionalized -butyrolactone derivatives, which are ubiquitous in biologically active molecules[3]. -
Intramolecular Alkylation (Bicyclic Frameworks): Deprotonation at the C4 position with a sterically hindered base generates an enolate that can undergo an intramolecular
attack on the 2-chloroethyl tail. This cascade efficiently constructs bridged bicyclic systems (e.g., bicyclo[3.1.1]heptanones), mimicking the core structures of complex terpenes. -
Cross-Coupling & Substitution: The primary alkyl chloride can be displaced by various nucleophiles (amines, thiolates, or azides) or utilized in transition-metal-catalyzed cross-coupling reactions, leaving the cyclobutanone ring intact for late-stage functionalization.
Reaction Pathway Visualization
Divergent synthetic pathways of 2-(2-Chloroethyl)cyclobutan-1-one.
Experimental Protocols: Self-Validating Systems
Direct
Protocol: Directed -Alkylation via Imine Activation
Phase 1: Imination (Protection & Activation)
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Reagent Preparation: Dissolve cyclobutanone (1.0 eq) and isopropylamine (1.5 eq) in anhydrous diethyl ether under an inert argon atmosphere.
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Activation: Add a stoichiometric amount of titanium(IV) chloride (
) dropwise at 0 °C. Causality:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> acts as both a Lewis acid activator for the carbonyl group and a chemical dehydrating agent. This drives the equilibrium toward the imine, strictly preventing the aldol condensation that plagues free cyclobutanone under basic conditions. -
Isolation: Filter the precipitated titanium dioxide byproduct through a Celite pad and concentrate the filtrate in vacuo to yield crude N-(cyclobutylidene)isopropylamine.
Phase 2: Regioselective Alkylation
4. Enolization: Dissolve the crude imine in anhydrous THF. Cool the system to -78 °C. Add Lithium diisopropylamide (LDA) (1.05 eq) dropwise.
Causality: The bulky LDA base kinetically deprotonates the
Phase 3: Hydrolysis & Recovery
6. Cleavage: Add a 2M aqueous solution of oxalic acid and reflux the two-phase system for 2 hours.
Causality: Oxalic acid provides a mild, buffered acidic environment. It selectively hydrolyzes the imine back to the ketone without promoting acid-catalyzed ring-opening or premature elimination of the pendant chloride[5].
7. Purification: Extract the aqueous layer with dichloromethane, wash the combined organic phases with brine, dry over anhydrous
References
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American Elements. "2-(2-chloroethyl)cyclobutan-1-one | CAS 1935967-74-0". Source: americanelements.com. URL: [Link]
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Chembeez. "2-(2-chloroethyl)cyclobutan-1-one, 95%". Source: chembeez.com. URL:[Link]
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Verniest, G., et al. "Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation". Source: mdpi.org / Ghent University. URL: [Link]
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"Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis". Source: nih.gov. URL:[Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 2-(2-chloroethyl)cyclobutan-1-one, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 3. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. mdpi.org [mdpi.org]
